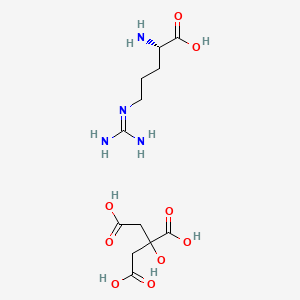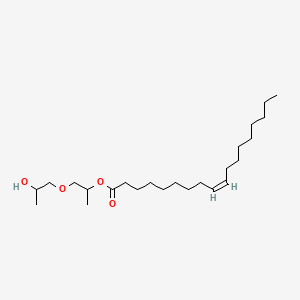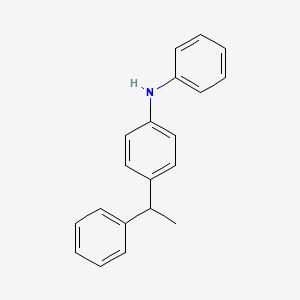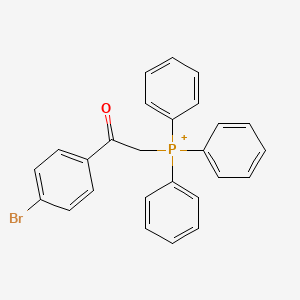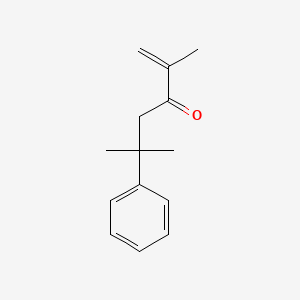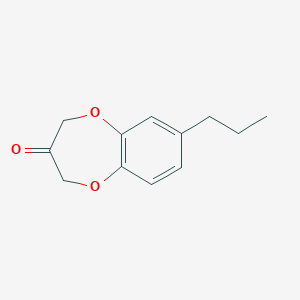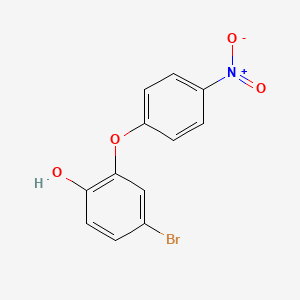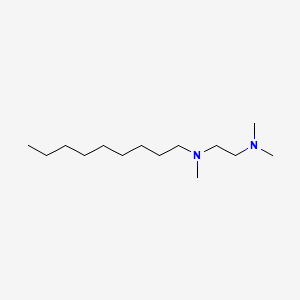
Lead disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead disulphide, also known as plumbous sulphide, is an inorganic compound with the chemical formula PbS. It is a naturally occurring mineral known as galena, which is the primary ore of lead. This compound is a black crystalline solid that is insoluble in water and has a high melting point. It is widely used in various industrial applications due to its semiconducting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead disulphide can be synthesized through several methods. One common laboratory method involves the direct combination of lead and sulfur:
Pb+S→PbS
Another method involves the precipitation reaction between lead(II) acetate and hydrogen sulfide gas:
Pb(CH3COO)2+H2S→PbS+2CH3COOH
Industrial Production Methods: In industrial settings, this compound is typically obtained as a byproduct of lead smelting. The smelting process involves the reduction of lead ores, primarily galena, in a blast furnace. The this compound is then separated from other impurities through various refining processes.
Analyse Des Réactions Chimiques
Types of Reactions: Lead disulphide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, this compound can oxidize to form lead sulfate:
2PbS+3O2→2PbSO4
Reduction: this compound can be reduced to metallic lead using carbon at high temperatures:
PbS+C→Pb+CS2
Substitution: this compound can react with hydrochloric acid to form lead chloride and hydrogen sulfide gas:
PbS+2HCl→PbCl2+H2S
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: Hydrochloric acid or other strong acids.
Major Products:
Oxidation: Lead sulfate.
Reduction: Metallic lead and carbon disulfide.
Substitution: Lead chloride and hydrogen sulfide gas.
Applications De Recherche Scientifique
Lead disulphide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in infrared detectors and photovoltaic cells.
Biology: In biological research, this compound nanoparticles are studied for their potential use in drug delivery systems. Their ability to penetrate biological membranes makes them promising candidates for targeted drug delivery.
Medicine: this compound is being explored for its potential use in medical imaging. Its semiconducting properties allow it to be used in the development of advanced imaging techniques, such as infrared imaging.
Industry: In the industrial sector, this compound is used in the production of lead-acid batteries, pigments, and as a lubricant additive
Mécanisme D'action
The mechanism by which lead disulphide exerts its effects is primarily related to its semiconducting properties. This compound can absorb infrared radiation, making it useful in infrared detectors and imaging devices. The compound’s ability to conduct electricity is due to the movement of electrons within its crystal lattice. In biological systems, this compound nanoparticles can interact with cellular membranes, facilitating the delivery of therapeutic agents to specific target cells.
Comparaison Avec Des Composés Similaires
Lead disulphide can be compared with other similar compounds, such as zinc sulfide (ZnS) and cadmium sulfide (CdS).
Zinc Sulfide (ZnS):
Properties: White crystalline solid, wide bandgap semiconductor.
Applications: Used in phosphors, optical coatings, and as a pigment.
Comparison: Unlike this compound, zinc sulfide is not toxic and has a wider bandgap, making it suitable for different applications.
Cadmium Sulfide (CdS):
Properties: Yellow crystalline solid, semiconductor with a narrower bandgap than ZnS.
Applications: Used in solar cells, photodetectors, and as a pigment.
Comparison: Cadmium sulfide is similar to this compound in its semiconducting properties but is also toxic. It has a narrower bandgap compared to this compound, affecting its range of applications.
Uniqueness of this compound: this compound’s unique combination of semiconducting properties, high thermal stability, and ability to absorb infrared radiation sets it apart from other similar compounds. Its applications in infrared detection and imaging, as well as its potential use in drug delivery systems, highlight its versatility and importance in various fields.
Propriétés
Numéro CAS |
12137-74-5 |
|---|---|
Formule moléculaire |
PbS2-4 |
Poids moléculaire |
271 g/mol |
InChI |
InChI=1S/Pb.2S/q;2*-2 |
Clé InChI |
CFCOCNLKEULEBS-UHFFFAOYSA-N |
SMILES canonique |
[S-2].[S-2].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



